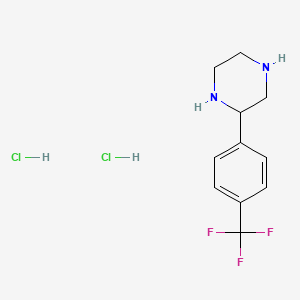

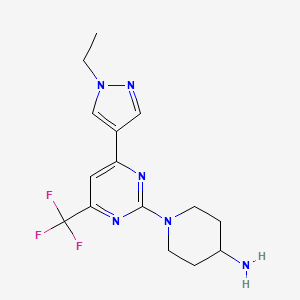

2-(4-Trifluoromethyl-phenyl)-piperazine dihydrochloride

Descripción general

Descripción

The compound “2-(4-Trifluoromethyl-phenyl)-piperazine dihydrochloride” is a derivative of piperazine, which is a common moiety in medicinal chemistry . The trifluoromethyl group is often used in drug design for its bioisosteric properties and ability to increase the lipophilicity of a compound .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds . For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues has been reported .Aplicaciones Científicas De Investigación

Therapeutic Uses and Molecular Design

Piperazine derivatives, including 2-(4-Trifluoromethyl-phenyl)-piperazine, have been highlighted for their extensive therapeutic applications. They are integral in the rational design of drugs across various therapeutic categories such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory, among others. Modifications in the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules is underlined by their presence in a multitude of drugs addressing different pathologies, suggesting their broad potential in pharmacotherapy and the necessity for further therapeutic investigations on this motif (Rathi et al., 2016).

Role in D2-like Receptors

The structural analogues of piperazine play a crucial role in enhancing the potency and selectivity of binding affinity at D2-like receptors, which are pivotal in the treatment of psychoses and other neurological disorders. The arylalkyl substituents of piperazine derivatives contribute significantly to their pharmacophoric profiles, demonstrating the compound's importance in the development of antipsychotic agents (Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine and its analogues exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underscores piperazine's role as a vital building block in anti-TB molecules, emphasizing the significance of its structural frame in the design and rationale behind potent anti-mycobacterial compounds. It encourages further exploration into safer, selective, and cost-effective anti-mycobacterial agents utilizing piperazine as a core element (Girase et al., 2020).

Pharmacological and Biological Activities

Piperazine's adaptability is further illustrated through its involvement in various pharmacological activities. Piperazine-based compounds are integral in the synthesis of therapeutics with antimicrobial, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory properties. This diverse range of activities highlights piperazine's potential in the development of biologically active compounds with high efficacy, better potency, and reduced toxicity (Verma & Kumar, 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds .

Result of Action

Compounds with similar structures have shown various biological activities, including analgesic effects .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;;/h1-4,10,15-16H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVTMLTNMOXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3216170.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide](/img/structure/B3216215.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B3216234.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216260.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216263.png)